molecular formula C12H14N2OS B3023629 PTH-valine CAS No. 4333-20-4

PTH-valine

Cat. No.: B3023629
CAS No.: 4333-20-4
M. Wt: 234.32 g/mol
InChI Key: HEIKHJHSVLQGGN-UHFFFAOYSA-N
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Description

Contextual Significance of Phenylthiohydantoin-Amino Acids in Sequential Protein Analysis

The determination of the primary structure of proteins, which is the linear sequence of their constituent amino acids, is a cornerstone of biochemistry and molecular biology. Understanding this sequence is critical for elucidating a protein's three-dimensional structure, its function, and its evolutionary relationships with other proteins. Sequential protein analysis, particularly from the N-terminus (the end of the polypeptide chain with a free amine group), provides this vital information.

Phenylthiohydantoin (PTH) amino acids are the key products of the Edman degradation, a stepwise chemical method for sequencing amino acids in a peptide or protein. wikipedia.orgmetwarebio.com In this process, the N-terminal amino acid is selectively labeled and cleaved from the rest of the polypeptide chain without disrupting the other peptide bonds. wikipedia.org This cleaved residue is then converted into a stable, cyclic PTH-amino acid derivative. Each of the 20 common amino acids forms a unique PTH derivative, which can then be identified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govresearchgate.net The process is then repeated on the shortened peptide, allowing for the sequential identification of the amino acids in the chain. wikipedia.org

Historical Foundations of Phenylthiohydantoin-Valine Utilization in Peptide Sequencing

The ability to sequence proteins took a monumental leap forward in the 1950s with the work of Swedish biochemist Pehr Edman. metwarebio.comnih.gov Prior to Edman's work, methods for protein sequencing, such as those developed by Frederick Sanger for insulin, involved the complete hydrolysis of the protein into its constituent amino acids, followed by chromatographic separation. metwarebio.comehu.eus While groundbreaking, this approach was laborious and did not provide the exact order of the amino acids in a stepwise fashion.

Edman developed a method that allowed for the sequential removal and identification of the N-terminal amino acid. metwarebio.comehu.eus He introduced phenylisothiocyanate (PITC) as a reagent that reacts with the free amino group of the N-terminal amino acid under mildly alkaline conditions. wikipedia.orgnih.gov Subsequent treatment with acid cleaves this terminal residue as a thiazolinone derivative, which is then converted to the more stable phenylthiohydantoin (PTH) form for analysis. wikipedia.org This process, now famously known as the Edman degradation, was a revolutionary advance in protein chemistry.

The automation of the Edman degradation process in 1967 by Edman and his colleague Geoffrey Begg further solidified its importance in protein research. ehu.eusnhmrc.gov.au This automated "sequenator" dramatically increased the efficiency and the length of the peptide that could be reliably sequenced, making the analysis of PTH-amino acids, including PTH-valine, a routine and powerful tool in biochemistry laboratories worldwide. wikipedia.orgnhmrc.gov.au

Phenylthiohydantoin-Valine as a Derivative in N-Terminal Sequence Determination

When the N-terminal amino acid of a peptide is valine, it undergoes the Edman degradation to form this compound. The unique side chain of valine, an isopropyl group, gives this compound distinct chemical and physical properties that allow for its unambiguous identification.

The identification of this compound is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net In this technique, a mixture of PTH-amino acids from the sequencer is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds. Due to its nonpolar isopropyl side chain, this compound interacts more strongly with the stationary phase compared to more polar PTH derivatives, resulting in a characteristic retention time that can be used for its identification by comparing it to a known standard. nih.gov

Mass spectrometry provides another powerful method for identifying this compound. The mass-to-charge ratio (m/z) of the this compound molecule can be precisely measured, providing a definitive identification. nih.gov

Detailed Research Findings for this compound

A recent study by a research team in Japan provided detailed analytical data for the 20 common PTH-amino acids, including this compound, using a combination of HPLC and mass spectrometry. nih.gov The table below summarizes their findings for this compound.

ParameterValueReference
Retention Time (min) 28.5 nih.gov
Observed m/z 235.09 nih.gov
Theoretical m/z 234.32 nist.gov
HPLC Conditions: C18 column with a gradient of 0.1% aqueous formic acid and acetonitrile (B52724). Mass spectrometry was performed using electrospray ionization (ESI).

The ability to accurately and reliably identify this compound, along with the other PTH-amino acid derivatives, is fundamental to the success of the Edman degradation for protein sequencing. This method remains a valuable tool for the N-terminal sequencing of proteins and peptides, especially for the verification of protein identity and the characterization of post-translational modifications. metwarebio.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIKHJHSVLQGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=S)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952103
Record name 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4333-20-4, 29635-81-2
Record name 5-(1-Methylethyl)-3-phenyl-2-thioxo-4-imidazolidinone
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Record name (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Record name 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Record name (S)-5-(1-methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Methodological Foundations: Edman Degradation Chemistry and Phenylthiohydantoin Valine Generation

Core Principles of Edman Degradation for N-Terminal Amino Acid Cleavage

The Edman degradation is a cyclical method that involves three principal steps: coupling, cleavage, and conversion. shimadzu.com This process systematically removes one amino acid at a time from the N-terminus without disrupting the peptide bonds between the other residues. wikipedia.org

Chemical Reaction of Phenylisothiocyanate with N-Terminal Amino Groups

The first step, known as the coupling reaction, involves the reaction of phenylisothiocyanate (PITC), also called Edman's reagent, with the uncharged N-terminal α-amino group of the polypeptide chain. fiveable.melibretexts.org This reaction occurs under mildly alkaline conditions, typically in a pyridine-water or trimethylamine (B31210) solution, to ensure the N-terminal amino group is deprotonated and thus sufficiently nucleophilic. shimadzu.comcreative-proteomics.comuzhnu.edu.ua The PITC specifically and efficiently labels the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC) derivative. letstalkacademy.comnumberanalytics.com This initial step is critical as it tags the terminal residue for subsequent cleavage. metwarebio.com

Formation and Cleavage of Anilinothiazolinone Intermediates

Following the coupling step, the PTC-peptide is treated with a strong anhydrous acid, commonly trifluoroacetic acid (TFA). creative-proteomics.comchegg.com This acidic environment initiates the cleavage step. The sulfur atom of the phenylthiocarbamoyl group performs a nucleophilic attack on the carbonyl carbon of the first peptide bond. This action selectively severs the N-terminal residue from the rest of the peptide chain. khanacademy.org The cleaved residue is released as an unstable cyclized intermediate known as an anilinothiazolinone (ATZ) amino acid. wikipedia.orglibretexts.orgfiveable.me The remainder of the peptide chain, now one amino acid shorter, is left intact and can be subjected to the next cycle of degradation. libretexts.org

Conversion of Thiazolinone Derivatives to Stable Phenylthiohydantoin-Amino Acids, including Phenylthiohydantoin-Valine

The ATZ-amino acid derivative is unstable and not well-suited for direct analysis. nih.gov To facilitate identification, the ATZ derivative is selectively extracted into an organic solvent and then subjected to a final conversion step. wikipedia.org This involves treatment with aqueous acid, which catalyzes an intramolecular rearrangement of the anilinothiazolinone ring into the more stable five-membered phenylthiohydantoin (PTH) ring structure. libretexts.orgopenstax.org

When the original N-terminal amino acid of the peptide is valine, this conversion process yields Phenylthiohydantoin-valine (PTH-valine). The resulting PTH-amino acid is stable and can be reliably identified using analytical techniques such as high-performance liquid chromatography (HPLC). creative-proteomics.commtoz-biolabs.com By comparing the retention time of the generated PTH derivative with known standards, the identity of the original N-terminal amino acid is determined. libretexts.org This entire cycle is then repeated on the shortened peptide to identify the next amino acid in the sequence. youtube.com

Table 1: The Three-Step Cycle of Edman Degradation
StepDescriptionKey ReagentsProduct
1. Coupling Phenylisothiocyanate (PITC) reacts with the free N-terminal amino group of the peptide.Phenylisothiocyanate (PITC), Mildly alkaline buffer (e.g., Trimethylamine)Phenylthiocarbamoyl (PTC)-peptide
2. Cleavage The tagged N-terminal residue is cleaved from the peptide chain under acidic conditions.Anhydrous acid (e.g., Trifluoroacetic Acid - TFA)Anilinothiazolinone (ATZ)-amino acid and the shortened peptide
3. Conversion The unstable intermediate is converted into a stable derivative for identification.Aqueous acidPhenylthiohydantoin (PTH)-amino acid (e.g., this compound)

Automation of Edman Degradation and In Situ Phenylthiohydantoin-Valine Production

The manual execution of the Edman degradation is a laborious process. The need to analyze the vast number of proteins in biological systems drove the development of automated technologies to perform the chemistry efficiently and with smaller sample amounts. nhmrc.gov.au

Evolution of Automated Protein Sequencer Technologies

The automation of the Edman degradation began in earnest with the "sequenator" developed by Edman and Begg in 1967. ehu.euswikipedia.org This first-generation machine, known as a "spinning cup" sequencer, automated the repetitive chemical reactions, which minimized manual errors and streamlined the process. metwarebio.com In this liquid-phase method, the protein was immobilized in a spinning cup, and liquid reagents were sequentially added and removed.

A significant advancement came with the introduction of solid-phase sequencing, where the peptide is covalently attached to a solid support, which helps to minimize sample loss during extraction steps. ehu.eus This was followed by the development of automated sequencers that integrated high-performance liquid chromatography (HPLC) for the on-line identification of the PTH-amino acid derivatives as they were produced. ehu.eusshimadzu.com This integration marked a major step towards full automation and significantly improved the speed and accuracy of protein sequencing. metwarebio.comshimadzu.com Modern instruments are highly automated, capable of processing multiple samples with high efficiency, requiring only picomole amounts of a peptide to yield sequence data. wikipedia.orgmtoz-biolabs.com

Gas-Phase and Pulsed-Liquid Phase Sequencing Methodologies

Further refinement of automated sequencing led to the development of gas-phase and pulsed-liquid phase instruments. The gas-phase sequencer, introduced in the early 1980s, represented a major breakthrough. ehu.euscore.ac.uk In this design, the peptide or protein sample is adsorbed onto a solid support, such as a polybrene-coated glass fiber disc, and the key reagents for the coupling and cleavage steps (PITC and TFA) are delivered as vapors. core.ac.uknih.govtaylorfrancis.com This method significantly reduces the consumption of expensive reagents and solvents, minimizes sample loss, and allows for the sequencing of very small sample quantities. core.ac.uk

Pulsed-liquid phase sequencers are another evolution, using a continuous flow of liquid reagents delivered in precise pulses over the immobilized sample. nih.gov This approach refines the delivery of reagents and solvents, further improving efficiency and reducing background contamination during analysis. nih.gov Both gas-phase and pulsed-liquid phase sequencers perform the entire Edman chemistry cycle, including the in situ production of PTH-amino acids like this compound, which are then automatically transferred to an integrated HPLC system for identification. wikipedia.orgshimadzu.com These technological advancements have made N-terminal sequencing a routine and powerful method in proteomics. ehu.eus

Table 2: Comparison of Protein Sequencing Methodologies
MethodologyKey FeaturePrimary AdvantageTypical Sample State
Manual Degradation Each step performed by hand.Low instrument cost.Liquid solution
Liquid-Phase (Spinning Cup) Sample immobilized by a film in a spinning cup; liquid reagents added/removed.First form of automation, increased throughput over manual. metwarebio.comLiquid solution
Solid-Phase Sample covalently attached to a solid resin or membrane.Reduced sample loss during solvent extractions. ehu.eusImmobilized on support
Gas-Phase Coupling and cleavage reagents (PITC, TFA) delivered as a vapor.High sensitivity, low reagent use, reduced sample washout. core.ac.ukAdsorbed on membrane/disc
Pulsed-Liquid Phase Liquid reagents delivered in controlled pulses over an immobilized sample.Efficient reagent delivery, improved cycle efficiency. nih.govImmobilized on membrane/disc

Mechanisms of Phenylthiohydantoin Formation and Analytical Stability of Phenylthiohydantoin-Valine

The generation and subsequent analysis of phenylthiohydantoin-valine (this compound) are central to the Edman degradation method for peptide sequencing. The process involves a series of well-defined chemical reactions designed to first derivatize and then cleave the N-terminal amino acid, followed by its conversion into a stable, identifiable compound. The stability of this final compound, this compound, is critical for accurate analytical outcomes.

The formation of this compound is a multi-step process that occurs after the initial "coupling" and "cleavage" stages of the Edman degradation have produced an anilinothiazolinone (ATZ) derivative of the N-terminal amino acid. pressbooks.publibretexts.org The final "conversion" step is dedicated to rearranging this unstable intermediate into the more stable phenylthiohydantoin (PTH) structure. youtube.comyoutube.com

This conversion is an acid-catalyzed rearrangement. pressbooks.pub The ATZ derivative, having been selectively extracted from the reaction mixture, is treated with an aqueous acid. pressbooks.pubyoutube.com This treatment facilitates the hydrolysis and subsequent intramolecular cyclization of the ATZ-valine, yielding the five-membered phenylthiohydantoin ring structure characteristic of this compound. This step is crucial as the PTH derivative is significantly more stable than the ATZ intermediate, making it suitable for identification by techniques like high-performance liquid chromatography (HPLC). youtube.comyoutube.com

StepReaction StageDescriptionKey Reagents/ConditionsIntermediate/Product
1Coupling The free N-terminal amino group of valine attacks the carbon of phenyl isothiocyanate (PITC).Phenyl isothiocyanate (PITC), Mildly alkaline conditionsPhenylthiocarbamoyl (PTC)-peptide
2Cleavage The sulfur atom of the PTC derivative attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal residue.Anhydrous acid (e.g., Trifluoroacetic acid)Anilinothiazolinone (ATZ)-valine and shortened peptide
3Conversion The unstable ATZ-valine undergoes an acid-catalyzed rearrangement to form a more stable cyclic compound.Aqueous acid, HeatPhenylthiohydantoin (PTH)-valine

While this compound is considered one of the more stable PTH-amino acid derivatives, its analytical integrity can be compromised by several factors during analysis. The stability of the compound is paramount for its unambiguous identification via chromatography, which relies on comparing the retention time of the unknown sample with that of a known this compound standard. springernature.comspringernature.com Any degradation can lead to peak broadening, reduced signal, or the appearance of extraneous peaks, complicating sequence assignment.

Several factors can influence the stability of this compound during its analysis:

pH: The pH of the analytical environment, particularly the HPLC mobile phase, can affect the stability of the PTH ring. While the conversion to the PTH derivative is acid-catalyzed, prolonged exposure to harsh acidic or basic conditions can lead to degradation.

Temperature: Elevated temperatures during sample storage or analysis can accelerate degradation. For this reason, PTH-amino acid standards and samples are typically stored at low temperatures (e.g., 4°C or -20°C) to maintain their integrity. nih.gov

Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvents can potentially modify the compound, although this compound is less susceptible than the PTH derivatives of methionine or cysteine. nih.gov

Solvent Purity: The quality and purity of the solvents used for both the conversion step and the subsequent HPLC analysis are critical. Impurities can react with the this compound or interfere with its detection.

The following table summarizes key factors that can impact the analytical stability of this compound.

FactorPotential Impact on this compoundMitigation Strategies
pH of Mobile Phase Ring opening or other structural degradation if outside optimal range.Use of buffered mobile phases (e.g., with trifluoroacetic acid) to maintain a stable, appropriate pH.
Temperature Increased rate of chemical degradation, leading to lower yield and artifact peaks.Maintain samples at reduced temperatures (4°C for short-term, -20°C for long-term storage) and use temperature-controlled autosamplers.
Solvent Quality Introduction of reactive impurities causing degradation or interfering peaks.Use high-purity, HPLC-grade solvents and degas mobile phases to remove dissolved oxygen.
Repeat Freeze-Thaw Cycles Potential for gradual degradation of the compound in solution. nih.govAliquot this compound standards into single-use vials to avoid repeated freezing and thawing.

Advanced Analytical Techniques for Phenylthiohydantoin Valine Identification

Chromatographic Methodologies for Phenylthiohydantoin-Valine

Chromatographic methods are central to the separation and identification of PTH-amino acids. These techniques leverage the differential interactions of the PTH derivatives with a stationary phase and a mobile phase to achieve separation. HPLC, in particular, has become indispensable in protein chemistry for analyzing these derivatives researchgate.netnih.gov. Capillary electrochromatography has also been explored as an alternative separation technique for PTH-amino acids nih.gov.

High-Performance Liquid Chromatography (HPLC) of Phenylthiohydantoin-Valine

HPLC is the predominant technique for resolving mixtures of PTH-amino acids produced during automated Edman degradation researchgate.netspringernature.com. The method relies on separating the individual PTH-amino acids based on their varying hydrophobicities and other chemical properties as they pass through a chromatographic column. This allows for the identification of each amino acid in the original peptide or protein sequence by comparing the elution time of the unknown PTH derivative to that of known standards springernature.com.

Reversed-Phase HPLC Column Chemistries and Selection

Reversed-phase (RP) HPLC is the most common mode for the separation of PTH-amino acids researchgate.netnih.govnih.govcapes.gov.brnih.gov. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is more polar. This setup is effective for separating the relatively non-polar PTH-amino acids. Common stationary phases include octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded silica (B1680970) particles researchgate.netnih.govnih.govcore.ac.uk. The selection of the specific column chemistry, including particle size and pore size, influences the resolution and efficiency of the separation chromatographyonline.com. Non-porous stationary phases have also been utilized to achieve faster separation times researchgate.net. Specialty columns specifically designed for PTH-amino acid analysis are commercially available chromatographyonline.com.

Isocratic Elution Systems for Phenylthiohydantoin-Amino Acid Separation

Isocratic elution involves using a mobile phase of constant composition throughout the chromatographic run. This approach offers advantages such as baseline stability and high reproducibility of retention times researchgate.netnih.govcore.ac.ukshimadzu.com. Several isocratic systems have been developed for the separation of PTH-amino acids. These systems typically employ a mobile phase consisting of an aqueous buffer (such as sodium acetate (B1210297) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or 2-propanol researchgate.netnih.govcore.ac.uk. While isocratic methods can effectively separate many PTH-amino acids, resolving all 20 common derivatives, particularly those with similar hydrophobicities, can be challenging with a single isocratic system researchgate.netfujifilm.com.

An example of an isocratic system involves using a mobile phase of 0.01 M sodium acetate buffer (pH 4.5) containing 39.5% acetonitrile and 0.02% sodium dodecylsulfate (SDS) on a C18 column nih.gov. Another method describes an isocratic separation using 2-propanol as the organic modifier, highlighting advantages in terms of cost and solvent properties compared to acetonitrile-based systems core.ac.uk.

Gradient Elution Strategies for Comprehensive Phenylthiohydantoin-Amino Acid Resolution

Gradient elution involves changing the mobile phase composition over the course of the chromatographic run, typically by increasing the concentration of the organic modifier. This technique is often necessary to achieve satisfactory resolution of all 20 common PTH-amino acids within a single analysis, particularly for separating more hydrophobic derivatives like PTH-valine researchgate.netnih.govcapes.gov.brfujifilm.comoup.comresearchgate.netnih.govsid.ir. Linear gradients are commonly used, where the organic modifier concentration increases steadily over time researchgate.netnih.gov. More complex multi-linear gradients can be employed and optimized to improve resolution and reduce analysis time researchgate.netnih.govsid.ir. Gradient elution can lead to higher peak heights and improved detection limits for some PTH-amino acids compared to isocratic methods fujifilm.com.

Gradient elution strategies often involve mobile phases containing acetate or phosphate (B84403) buffers and organic solvents such as acetonitrile, methanol (B129727), and tetrahydrofuran (B95107) nih.govcapes.gov.broup.comresearchgate.netresearchgate.net. The specific gradient profile (initial and final mobile phase composition, gradient slope, and duration) is carefully optimized to ensure adequate separation of all PTH-amino acids, including challenging pairs oup.comresearchgate.netnih.govsid.ir.

On-Line HPLC Integration for Automated Phenylthiohydantoin-Valine Detection

Modern automated protein sequencers, which perform Edman degradation to sequentially cleave amino acids from the N-terminus of a protein or peptide, are commonly equipped with integrated on-line HPLC systems springernature.comagile-bioscience.comnih.govshimadzu.co.krshimadzu.com. This on-line integration allows for the immediate analysis of the PTH-amino acid derivative released after each degradation cycle without manual intervention springernature.comnih.govshimadzu.com. The cleaved 2-anilino-5-thiazolinone (B1213019) derivative is automatically converted to the more stable PTH-amino acid and then injected directly onto the HPLC column for separation and detection nih.gov. This automated process significantly increases sample throughput and streamlines the protein sequencing workflow agile-bioscience.comnih.gov. The reliability of the on-line system, particularly stable baselines and reproducible retention times, is crucial for accurate automated identification of PTH derivatives core.ac.uk.

Optimization of Mobile Phase Compositions for Phenylthiohydantoin-Valine Elution

Optimizing the mobile phase composition is critical for achieving optimal separation and detection of this compound and other PTH-amino acids by HPLC. This involves adjusting parameters such as the type and concentration of organic modifiers, buffer pH, ionic strength, and the potential addition of additives. For reversed-phase HPLC, the concentration of the organic solvent directly impacts the retention of the relatively non-polar PTH-amino acids; increasing the organic content generally decreases retention time.

Studies have investigated the effect of different organic modifiers, including acetonitrile, methanol, tetrahydrofuran, and 2-propanol, on the separation selectivity of PTH-amino acids core.ac.ukoup.comresearchgate.net. Ternary solvent systems, using combinations of these solvents with aqueous buffers, have been shown to provide enhanced resolution for certain pairs of PTH-amino acids that are difficult to separate with binary systems oup.comresearchgate.net. The pH and ionic strength of the aqueous buffer component also influence the ionization state of certain PTH-amino acids (though this compound is neutral) and can affect their interaction with the stationary phase, thereby altering retention and selectivity nih.govcapes.gov.br. Temperature is another parameter that can be optimized to improve separation efficiency and selectivity nih.govcapes.gov.brresearchgate.net. For instance, temperature control has been found to be essential for separating this compound from other PTH-amino acids like PTH-methionine researchgate.net. Optimization strategies often involve systematic variation of these parameters to achieve the best possible resolution and peak shape for all components in a PTH-amino acid mixture oup.comresearchgate.netnih.govsid.ir.

Table 1: Examples of Mobile Phase Components Used in PTH-Amino Acid HPLC

ComponentTypeRole in Separation
WaterSolventBase solvent in reversed-phase chromatography
AcetonitrileOrganic ModifierDecreases retention of non-polar compounds
MethanolOrganic ModifierDecreases retention of non-polar compounds
TetrahydrofuranOrganic ModifierCan alter selectivity for certain compounds
2-PropanolOrganic ModifierAlternative organic modifier, potentially less toxic core.ac.uk
Acetate BufferAqueous BufferControls pH and provides ionic strength
Phosphate BufferAqueous BufferControls pH and provides ionic strength
Sodium Dodecylsulfate (SDS)AdditiveCan be used in isocratic systems nih.gov

Table 2: Factors Influencing PTH-Amino Acid Separation in HPLC

FactorEffect on SeparationReferences
Stationary PhaseType (C18, C8, non-porous), particle size, pore size influence resolution and speed. researchgate.netnih.govnih.govcore.ac.ukchromatographyonline.com
Organic ModifierConcentration and type affect retention and selectivity. core.ac.ukoup.comresearchgate.net
Buffer pHInfluences ionization of some PTH-amino acids, affecting retention and selectivity. nih.govcapes.gov.br
Ionic StrengthCan affect interactions with the stationary phase. nih.govcapes.gov.br
TemperatureImpacts retention times, peak shape, and selectivity. nih.govcapes.gov.brresearchgate.net
Elution ModeIsocratic vs. Gradient affects resolution, analysis time, and baseline stability. researchgate.netnih.govcapes.gov.brnih.govcore.ac.ukshimadzu.comfujifilm.comoup.comresearchgate.netnih.govsid.ir

Planar Chromatography for Phenylthiohydantoin-Valine Analysis

Planar chromatography, including Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC), can also be applied to the analysis of PTH-amino acids. sigmaaldrich.comscilit.commerckmillipore.com These techniques offer simplicity and the ability to analyze multiple samples simultaneously. foliamedica.bg While traditional TLC might have limitations in sensitivity compared to HPLC, HPTLC provides improved resolution and lower detection limits. foliamedica.bgresearchgate.net Application notes describe the separation of PTH amino acids using HPTLC plates with specific stationary phases like cyano-modified silica gel. merckmillipore.com OPLC (Overpressured-Layer Chromatography), a forced-flow planar chromatography technique, has also been explored for the separation of PTH-amino acids, demonstrating improved efficiency with elevated external pressure. scispace.comakjournals.com

Gas Chromatography (GC) for Phenylthiohydantoin-Amino Acids

Gas chromatography is another technique used for the separation of PTH-amino acids, although it often requires derivatization to make the less volatile PTH derivatives amenable to GC analysis. researchgate.netoup.comresearchgate.net Trimethylsilylation is a common derivatization method used for PTH-amino acids to improve their gas chromatographic properties. oup.com While some simple PTH derivatives like alanine, glycine, leucine, and isoleucine can be analyzed by GC without derivatization, others, including those of serine, threonine, tyrosine, and basic amino acids, present difficulties. oup.comscribd.com The combined use of trimethylsilylation, element-specific detection (such as sulfur-specific photometric detection), and retention indices can aid in the identification and quantitation of many PTH-amino acids by GC. oup.com

Mass Spectrometric Methodologies for Phenylthiohydantoin-Valine Characterization

Mass spectrometry (MS) provides powerful capabilities for the identification and structural confirmation of this compound, often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenylthiohydantoin-Amino Acid Profiling

GC-MS is a hyphenated technique that combines the separation power of GC with the identification capabilities of MS, making it suitable for profiling PTH-amino acids. researchgate.netnih.govnih.gov After GC separation, the eluting PTH-amino acids enter the mass spectrometer, where they are ionized and fragmented, producing characteristic mass spectra. jddtonline.info This allows for the identification of individual PTH-amino acids based on their retention times and mass spectral patterns. GC-MS can provide rich information on isotopomer distributions for metabolic flux analysis and is used for profiling amino acids in various sample types. nih.govnih.gov While GC-MS is effective for many amino acids, derivatization of PTH-amino acids is often necessary for successful analysis. researchgate.netoup.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) in Phenylthiohydantoin-Amino Acid Analysis

LC-MS is a widely used technique for the analysis of PTH-amino acids, offering advantages in terms of sensitivity and the ability to handle a broader range of PTH derivatives compared to GC-MS, as derivatization is not always required. fujifilm.comjst.go.jpnih.gov LC-MS systems, particularly those utilizing techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), can effectively analyze PTH-amino acids. jst.go.jposti.govresearchgate.net LC-MS allows for the detection of pseudo-ions of most PTH-amino acids and can help differentiate isobaric pairs that might be difficult to separate by conventional HPLC alone, such as valine and proline, or isoleucine and leucine. osti.gov Various LC-MS methods have been developed and validated for the analysis of amino acids and their derivatives, demonstrating good linearity, accuracy, and detection limits. plos.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Phenylthiohydantoin-Valine Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides a higher level of specificity for the identification and structural confirmation of this compound. nih.govthermofisher.comuliege.be In MS/MS, a selected precursor ion (e.g., the protonated molecule of this compound) is fragmented further in the mass spectrometer, and the resulting fragment ions are detected. The fragmentation pattern is unique to the structure of the analyte, providing a "fingerprint" for positive identification. thermofisher.com LC-MS/MS methods, often coupled with techniques like Selected Reaction Monitoring (SRM), are employed for the sensitive and specific quantification of peptides and their derivatives, including those derived from proteins like parathyroid hormone (PTH). nih.govthermofisher.comresearchgate.net While these methods are often applied to peptide fragments, the principles of fragmentation and structural confirmation are applicable to smaller molecules like this compound. Empirical data from LC-MS/MS experiments, combined with computational methods, can be used to predict and optimize SRM transitions for targeted analysis. thermofisher.com

Application of Mass Spectrometry for Trace Phenylthiohydantoin-Valine Identification

Mass spectrometry (MS) offers high sensitivity and specificity for the identification of phenylthiohydantoin (PTH)-amino acids, including this compound, particularly at trace levels. It provides molecular weight information and can yield structural insights through fragmentation. Various ionization techniques have been coupled with MS for PTH-amino acid analysis.

One approach involves two-step laser desorption/multiphoton ionization time-of-flight (TOF) mass spectrometry. This method has been shown to detect and quantify the 20 primary PTH-amino acids. stanford.edu In this technique, a laser pulse first desorbs the PTH-amino acid, followed by a second UV laser pulse that causes resonance-enhanced multiphoton ionization (REMPI) of the neutral molecules. stanford.edu The resulting mass spectra are typically dominated by the parent ion peak, which aids in identification. stanford.edu This method has demonstrated a linear response for the ion signal over a concentration range of picomoles to nanomoles, indicating its potential for quantitative analysis at low levels. stanford.edu

Electrospray ionization (ESI) MS has also been developed for high-sensitivity analysis of PTH-amino acid derivatives. A methodology using electrospray ionization mass spectrometry with a specific solvent system (methanol/dichloromethane with lithium triflate) and a microscale electrospray nozzle has shown a linear response for the protonated molecule signal for several derivatives over a concentration range of 50–1000 fmol/µL. acs.org Subfemtomole detection limits have been demonstrated for certain PTH derivatives using selected reaction monitoring (SRM) in ESI-MS. acs.org

Mass spectrometry can be used to identify proteins in complex mixtures by analyzing peptides resulting from enzymatic digestion. creative-proteomics.com While this is a "bottom-up" approach, the principles of MS sensitivity and specificity are relevant to PTH-amino acid analysis. MS provides specific information based on the mass-to-charge ratio of ions, enabling precise identification by comparing experimental spectra with databases. creative-proteomics.com

Accelerator mass spectrometry (AMS), typically used for detecting isotopes like carbon-14, has been explored to increase the sensitivity of Edman sequencing. By using a ¹⁴C-labeled protein, AMS can detect attomole levels of ¹⁴C in the resulting PTH-amino acids, offering significantly higher sensitivity than traditional methods. pnas.orgpnas.orgnih.gov This approach allows for the identification of PTH-amino acid peaks at attomole levels, demonstrating a sensitivity about 1,000 times greater than current Edman sequencers. nih.gov

Spectroscopic Detection Approaches for Phenylthiohydantoin-Valine

Spectroscopic methods, particularly ultraviolet (UV) absorption detection, are widely used for the analysis of PTH-amino acids, including this compound, largely due to the inherent absorbance of the phenylthiohydantoin moiety.

Ultraviolet (UV) Absorption Detection in Automated Sequencing Systems

UV absorption detection is the most common method for identifying PTH-amino acids in automated protein sequencing systems based on Edman degradation. creative-proteomics.com After the Edman chemistry cleaves and converts the N-terminal amino acid to its PTH derivative, the PTH-amino acid is typically separated by high-performance liquid chromatography (HPLC) and detected by its UV absorbance. creative-proteomics.comthermofisher.comshimadzu.com The PTH group provides a strong chromophore, allowing for detection in the UV range, commonly at 254 nm. creative-proteomics.comumich.edu

Automated protein sequencing systems, such as the Procise system, integrate Edman degradation chemistry with HPLC separation and variable-wavelength UV detection to analyze the resulting PTH-amino acid residues. thermofisher.com The identification of PTH-amino acids is based on comparing their retention times on the HPLC column with those of standard PTH-amino acids. pnas.orgcreative-proteomics.comshimadzu.com The variable-wavelength UV detector allows for monitoring absorbance at specific wavelengths optimal for PTH detection. thermofisher.com

Multicomponent analysis of UV spectra can also be used to identify and quantify mixtures of PTH-amino acids, even those with similar spectral characteristics. nih.gov This involves converting direct absorbance spectra to their first derivatives and using analysis routines to differentiate the components. nih.gov

Considerations for Detection Limits in Phenylthiohydantoin-Valine UV Spectroscopy

The detection limits of this compound and other PTH-amino acids using UV spectroscopy are influenced by factors such as the sensitivity of the UV detector, the efficiency of the Edman degradation chemistry, and the separation achieved by the HPLC system.

Conventional HPLC systems with UV detection can typically detect PTH-amino acids at low-picomole levels. pnas.orgpnas.orgnih.gov Improvements in HPLC technology, such as the use of capillary columns (0.3–0.5 mm in diameter), have pushed the sensitivity to femtomole levels, approximately 300–500 fmol. pnas.orgpnas.orgnih.gov However, achieving subfemtomole detection limits remains a challenge for UV detection alone. pnas.org

Background noise in chromatograms, often caused by by-products of the Edman degradation chemistry like diphenylthiourea (DPTU) and diphenylurea (DPU), can affect detection limits. shimadzu.com While these by-products can be minimized through careful control of reaction conditions, they can still interfere with the accurate identification and quantification of low-abundance PTH-amino acids. shimadzu.com

The inherent UV absorption characteristics of the PTH moiety are key to its detection. While specific extinction coefficients for this compound at common detection wavelengths like 254 nm are crucial for accurate quantification, general information about the UV absorption of aromatic amino acids and related structures provides context. For example, tyrosine and tryptophan have characteristic UV absorption peaks, and the phenyl group in PTH-amino acids contributes significantly to their UV activity. iosrjournals.orgresearchgate.net

Despite the advancements in UV detection sensitivity, the analysis of proteins available only in sub-picomolar amounts can be limited by the detection limits of current UV methods. google.com This has driven the exploration of more sensitive detection techniques like mass spectrometry.

Applications of Phenylthiohydantoin Valine in Protein and Peptide Characterization

N-Terminal Protein and Peptide Sequence Elucidation through Phenylthiohydantoin-Valine Analysis

The Edman degradation is a classical chemical method used to determine the amino acid sequence of a protein or peptide starting from its N-terminus. libretexts.orgopenstax.orgshimadzu.comlibretexts.orgfujifilm.com The process involves treating the peptide with phenyl isothiocyanate (PITC), which reacts with the free amino group of the N-terminal amino acid to form a phenylthiocarbamoyl (PTC) derivative. libretexts.orgopenstax.orgshimadzu.comlibretexts.org This derivative is then cleaved from the peptide chain under acidic conditions, yielding an anilinothiazolinone (ATZ) derivative and a shortened peptide. libretexts.orgopenstax.orglibretexts.org The ATZ derivative rapidly rearranges to a more stable phenylthiohydantoin (PTH) amino acid under acidic conditions. libretexts.orgopenstax.orglibretexts.org

If the N-terminal amino acid is valine, the resulting product of this process is PTH-valine. This PTH-amino acid is then identified, typically by chromatography, such as high-performance liquid chromatography (HPLC). openstax.orgshimadzu.comehu.eusspringernature.com The identification is made by comparing the elution time of the unknown PTH-derivative with the known elution times of standard PTH-amino acids. openstax.orgshimadzu.comehu.eusspringernature.com This cycle can be repeated to sequentially remove and identify each subsequent amino acid in the peptide chain, thereby elucidating the N-terminal sequence. libretexts.orgopenstax.orgshimadzu.comlibretexts.orgfujifilm.com Automated protein sequencers facilitate this repetitive process, allowing for the sequencing of peptides containing up to 50 residues or more under ideal conditions. openstax.orglibretexts.orgnih.gov For larger proteins, fragmentation into smaller peptides is often necessary before Edman degradation can be effectively applied. libretexts.orgopenstax.orglibretexts.org

Identification of Specific Valine Residues in Polypeptide Chains

Within the context of Edman degradation, the identification of this compound at a particular cycle number directly indicates that a valine residue was present at that specific position in the original polypeptide chain's N-terminal sequence. By performing multiple cycles of degradation and identifying the PTH-amino acid released at each step, researchers can pinpoint the exact location of valine residues within the sequenced portion of the protein or peptide. This systematic approach allows for the unambiguous identification of valine at sequential positions from the N-terminus.

Analysis of Post-Translational Modifications and Non-Standard Amino Acid Residues Yielding Phenylthiohydantoin Derivatives

While the Edman degradation method primarily focuses on the 20 standard amino acids, modifications to these residues or the presence of non-standard amino acids can potentially lead to the formation of modified PTH derivatives. fujifilm.compnas.orggoogle.com The analysis of post-translational modifications (PTMs) is a significant area of protein characterization. acs.orgupenn.eduulaval.ca Although the Edman degradation of a modified amino acid might yield a PTH derivative with altered chromatographic properties compared to the standard PTH-amino acid, the method's applicability to detecting PTMs on valine residues is limited compared to techniques like mass spectrometry. upenn.eduulaval.ca

However, in specialized procedures, modified Edman chemistry has been explored for monitoring protein adducts, which can be considered a type of modification. For instance, modified Edman procedures have been used to analyze N-terminal valine adducts in hemoglobin, yielding modified phenylthiohydantoin derivatives. nih.govnih.govepa.govoup.comnih.govresearchgate.net These modified this compound derivatives can then be detected and quantified, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.comnih.govresearchgate.net This indicates that while standard Edman degradation with UV detection of this compound focuses on unmodified valine, variations of the method and more sensitive detection techniques can potentially be applied to analyze modified valine residues that yield detectable PTH derivatives.

Quantitative Determination of Phenylthiohydantoin-Valine for Protein Abundance and Purity

The Edman degradation process, coupled with the analysis of the resulting PTH-amino acids, can also provide quantitative information about the protein or peptide sample. The amount of each PTH-amino acid released and identified at each cycle is theoretically proportional to the amount of protein or peptide being sequenced. openstax.org By quantifying the amount of this compound released at a specific cycle, researchers can infer the molar amount of the polypeptide that had valine at that position.

Quantitative analysis of PTH-amino acids is typically performed using HPLC by comparing the peak areas or heights of the PTH-amino acids from the sample to those of known standards. openstax.orgehu.eusspringernature.comumich.edu This quantitative data can be used to estimate the initial amount of protein or peptide in the sample, providing insights into protein abundance. nih.gov Furthermore, if a sample contains a mixture of proteins, the relative amounts of different N-terminal amino acids (or the yield of a specific PTH-amino acid like this compound at a given cycle) can provide an indication of the purity of the target protein. nih.gov Automated protein sequencers are equipped with in-line HPLC systems designed for the separation, identification, and quantitative analysis of PTH-amino acids. nih.gov

Specialized Edman Procedures Employing Phenylthiohydantoin-Valine Derivatives for Adduct Monitoring

Specialized modifications of the Edman procedure have been developed to monitor protein adducts, particularly on N-terminal valine residues in proteins like hemoglobin. nih.govnih.govepa.govoup.comnih.govresearchgate.net These procedures are distinct from standard sequencing and are designed to selectively cleave and detect adducted N-terminal valines. nih.govnih.govepa.govnih.govresearchgate.net

One such modified approach is the "N-alkyl Edman procedure" or "adduct FIRE procedure," which utilizes different isothiocyanate reagents, such as pentafluorophenyl isothiocyanate or fluorescein (B123965) isothiocyanate (FITC), to react with alkylated N-terminal valines. nih.govnih.govnih.govresearchgate.net This reaction leads to the formation of modified phenylthiohydantoin or fluorescein thiohydantoin (FTH) derivatives of the adducted valine. nih.govnih.govresearchgate.net These modified derivatives, such as those derived from the reaction of N-terminal valine with compounds like acrylamide (B121943) or glycidamide, can then be analyzed and quantified using sensitive techniques like LC-MS/MS. nih.govoup.comnih.govresearchgate.net This allows for the monitoring of in vivo exposure to certain electrophilic compounds by measuring the levels of specific adducts formed on N-terminal valine residues in proteins like hemoglobin. nih.govnih.govepa.govoup.comnih.govresearchgate.net The analysis of these specialized this compound (or related thiohydantoin) derivatives provides a means to assess exposure levels and study the effects of such compounds. nih.govepa.govoup.com

Challenges and Methodological Advancements in Phenylthiohydantoin Valine Analysis

Intrinsic Limitations of Edman Degradation in Phenylthiohydantoin-Valine Generation

The Edman degradation process, while foundational, has inherent limitations that can impact the efficient and accurate generation of PTH-valine and other PTH-amino acids.

Constrained Peptide Length for Efficient Sequence Determination

Edman degradation involves a cyclical process of labeling and cleaving the N-terminal amino acid. The efficiency of each coupling and cleavage step is typically less than 100%. With each successive cycle, a small percentage of the peptide chains fail to react or cleave correctly, leading to the accumulation of truncated sequences, often referred to as "lag" sequences. creative-biolabs.comcreative-biolabs.com This cumulative inefficiency results in a progressive decrease in the signal intensity of the correct PTH-amino acid and an increase in background noise from these shorter, out-of-phase sequences. creative-biolabs.comnih.gov Consequently, the practical read length for reliable sequence determination using Edman degradation is limited, typically ranging from 30 to 60 amino acids, and often under 30 amino acids in practice. creative-biolabs.comcreative-biolabs.comwikipedia.orgpharmiweb.comrapidnovor.comnovor.cloud Beyond this length, the signal-to-noise ratio becomes prohibitive for unambiguous identification of the PTH-amino acid, including this compound. creative-biolabs.comcreative-biolabs.com To sequence longer proteins, it is necessary to cleave them into smaller peptides before performing Edman degradation. wikipedia.orglongdom.org

Interference from N-Terminal Protein Modifications

The Edman degradation chemistry relies on the reaction of phenyl isothiocyanate (PITC) with a free N-terminal α-amino group. creative-biolabs.comwikipedia.orgpharmiweb.comlongdom.org Many proteins undergo post-translational modifications (PTMs) that block this free N-terminus, preventing the initial PITC reaction and thus inhibiting the Edman degradation process. creative-biolabs.comcreative-biolabs.comwikipedia.orgpharmiweb.comrapidnovor.comnovor.cloudletstalkacademy.com Common examples of such blocking modifications include N-terminal acetylation or the formation of pyroglutamic acid from an N-terminal glutamine residue. creative-biolabs.comcreative-biolabs.comwikipedia.org If the N-terminus is blocked, the protein or peptide cannot be sequenced by Edman degradation without prior de-blocking, which can be challenging or impossible depending on the nature of the modification. creative-biolabs.comwikipedia.org This limitation directly impacts the ability to generate and subsequently analyze this compound if valine is the N-terminal residue of a modified protein or peptide. Up to 50% of eukaryotic proteins can have N-terminal blockages. rapidnovor.comnovor.cloud

Analytical Difficulties in Phenylthiohydantoin-Valine Separation and Detection

Following the Edman degradation chemistry, the generated PTH-amino acids, including this compound, are typically identified using high-performance liquid chromatography (HPLC). This analytical step also presents several challenges. shimadzu.comspringernature.com

Issues with Baseline Stability and Retention Time Consistency in Chromatography

The identification of PTH-amino acids by HPLC is highly dependent on their unique retention times. shimadzu.comspringernature.com Achieving stable baselines and consistent retention times is crucial for accurate identification, especially when analyzing samples at low picomolar concentrations. shimadzu.comshimadzu-la.compharmtech.comcore.ac.uk Changes in eluent composition, particularly in gradient elution systems, can lead to problems with baseline stability. core.ac.uk Difficulties with gradient mixing can also affect retention time reproducibility. core.ac.uk While isocratic separation methods can offer improved baseline stability and more stable retention times, they may not provide sufficient resolution for all PTH-amino acids. shimadzu.comshimadzu-la.compharmtech.comcore.ac.uk Chromatographic noise and retention time drift can further complicate the accurate identification and quantification of this compound. google.com

Chromatographic Overlap and Co-elution of Phenylthiohydantoin-Amino Acids

A significant challenge in the chromatographic analysis of PTH-amino acids is the potential for overlap and co-elution of different derivatives. rapidnovor.compharmtech.comcore.ac.uk While ideal chromatographic conditions would result in each PTH-amino acid eluting at a unique position, achieving this for all twenty standard PTH-amino acids, as well as any modified amino acids, can be difficult. springernature.com The separation is dependent on the choice of column, mobile phase, and elution program. springernature.com If the chromatographic method does not provide sufficient resolution, this compound may co-elute with other PTH-amino acids, making its identification and quantification ambiguous. Some pairs of PTH-amino acids are known to be particularly difficult to separate. core.ac.uk This issue is compounded when analyzing complex samples or dealing with low signal levels, where overlapping peaks can be misinterpreted.

Challenges in Achieving Ultrasensitive Detection of Phenylthiohydantoin-Valine Achieving ultrasensitive detection of this compound, as with other PTH-amino acids, faces several challenges inherent in the Edman degradation process and subsequent analysis. One significant challenge is the efficiency loss at each step of the Edman degradation, including incomplete coupling and cleavage reactions. This leads to a progressive decrease in the signal intensity of the correct PTH-amino acid and an increase in background signals, which can complicate data analysis and limit the length of protein sequence that can be reliably determinedcreative-biolabs.com. The presence of contaminating proteins in the initial sample can also introduce disruptive signals, making data interpretation difficult and potentially leading to incorrect sequence assignmentscreative-biolabs.com.

Furthermore, the chemical nature of PTH-amino acids and the analytical methods used for their detection present challenges for ultrasensitivity. While HPLC is commonly used for separating and identifying PTH-amino acids based on retention time, this method relies on matching elution positions with known standards researchgate.netspringernature.com. Identifying modified or non-standard amino acids as their PTH derivatives can be more problematic as they may not be included in routine standards researchgate.netspringernature.com. The potential for degradation of labile PTH residues, such as serine and threonine, during the degradation process can also add complexity to the analysis unina.it.

For ultrasensitive detection, particularly in complex biological samples or when dealing with limited sample quantities, the inherent limitations of detection technologies and potential matrix effects can pose significant hurdles. While advancements in techniques like mass spectrometry offer higher sensitivity and the ability to characterize complex mixtures, achieving truly ultrasensitive detection of low-abundance this compound still requires overcoming issues related to sample preparation, ionization efficiency, and interference from other components in the sample matrix plos.orguea.ac.uk. Novel sensing technologies, such as those based on terahertz spectroscopy, are being explored for amino acid detection and show promise for high sensitivity, but their application to this compound specifically in the context of protein sequencing is an area of ongoing research researchgate.netmdpi.com.

Strategies for Improving Phenylthiohydantoin-Valine Analytical Performance Improving the analytical performance for this compound detection involves a multi-faceted approach, focusing on optimizing each stage of the process from sample preparation to detection and data interpretation.

Development of Novel Chromatographic Columns and Elution Programs Significant efforts have been directed towards developing improved chromatographic methods for separating PTH-amino acids, including this compound. High-performance liquid chromatography (HPLC) with reversed-phase columns, particularly C18 stationary phases, is the standard techniquespringernature.comumich.edutandfonline.com. However, achieving adequate resolution for all PTH-amino acids, including the separation of this compound from other residues like methionine and proline, has been a challengeumich.edutandfonline.com.

Development of novel stationary phases and optimization of mobile phase composition and gradient elution programs are crucial strategies. Studies have explored different C18 reversed-phase packings and mobile phases, including variations in acetonitrile (B52724) and methanol (B129727) concentrations, buffer composition, and pH, to improve resolution umich.edutandfonline.com. Step-gradient and multi-linear gradient elution programs have been developed and optimized to achieve rapid and efficient separation of PTH-amino acids umich.edunih.govresearchgate.net. Elevated temperatures during chromatography have also been investigated to improve resolution and reduce analysis time, although the impact on column lifetime needs consideration tandfonline.comresearchgate.net. The goal is to ensure that each PTH-amino acid, including this compound, elutes at a unique and reproducible position in the chromatogram for unambiguous identification researchgate.netspringernature.com.

Interactive Table 1: Examples of Chromatographic Conditions for PTH-Amino Acid Separation

Column TypeMobile Phase CompositionElution ProgramKey Features / Resolution Challenges AddressedSource
Octadecylsilyl (C18)Acetate-buffered aqueous acetonitrileStep-gradientRapid separation (<12 min), reproducible peak positions, addressed PTH-Arg/-His. Difficulty separating PTH-Ser/-Gln and PTH-Met/-Val/-Pro. umich.edu
C18 Reversed-PhaseAqueous acidic phosphate (B84403) buffer (pH 2.1) and alcoholic modifiersTemperature-controlled gradientImproved separation of this compound from 1,3-diphenyl-2-thiourea; higher temperature needed for PTH-Met/PTH-Val. researchgate.net
C-8 UGII0.1% aqueous formic acid and 100% ACNStep gradientSeparation of 20 pairs of PTH-amino acids. nih.gov
C18 Reversed-PhaseH₂O with 0.01% FA and MeOHGradientOptimized for untargeted metabolomics, covers moderately polar to nonpolar metabolites. plos.org
Wakosil®-PTH-II (C18)Not explicitly detailed (isocratic)IsocraticRapid analysis (within 25 minutes) for 20 PTH-amino acids. fujifilm.com
Wakosil PTH-GR (C18)Not explicitly detailed (gradient)GradientEnables detection of lower fmol samples, separation of hydrophobic amino acids. fujifilm.com

Advancement in Detection Technologies for Enhanced Sensitivity Advancements in detection technologies are critical for enhancing the sensitivity of this compound analysis. While UV detection at wavelengths around 254 nm is commonly used due to the absorbance properties of the phenylthiohydantoin group, achieving lower limits of detection requires more sensitive techniquesumich.edutandfonline.com.

Mass spectrometry (MS) has become an increasingly important tool for PTH-amino acid analysis, offering higher sensitivity, specificity, and the ability to identify compounds based on their mass-to-charge ratio uea.ac.uknih.gov. LC-MS and LC-MS/MS methods are being developed and refined for the detection and quantification of PTH-amino acids, including this compound uea.ac.uknih.gov. These techniques can provide more confident assignments, especially for modified or unexpected residues researchgate.net. The use of high-resolution mass spectrometry can further improve specificity and reduce interference from co-eluting compounds plos.orguea.ac.uk.

Novel sensing technologies are also being explored for amino acid detection, which could potentially be applied to this compound for ultrasensitive analysis. Terahertz (THz) sensing, for instance, has shown promising results for the detection of amino acids like valine and phenylalanine in solution with high sensitivity researchgate.netmdpi.com. These label-free and non-destructive methods could offer alternative or complementary approaches for future ultrasensitive detection of this compound researchgate.netmdpi.com.

Optimized Sample Preparation and Purification Protocols Efficient sample preparation and purification protocols are fundamental to improving the analytical performance of this compound analysis, particularly for achieving high sensitivity and reducing matrix effects. The Edman degradation process itself requires highly pure protein samples to avoid interference from contaminating proteinscreative-biolabs.com.

Strategies for optimizing sample preparation include efficient protein purification methods such as various chromatography techniques (affinity, ion-exchange, size-exclusion) creative-biolabs.com. However, these methods can sometimes lead to sample loss creative-biolabs.com. Optimized protocols aim to minimize sample loss while effectively removing contaminants that could interfere with the Edman chemistry or subsequent chromatographic and detection steps.

Following the Edman degradation, the resulting PTH-amino acids need to be prepared for analysis, typically by dissolving them in a suitable solvent for injection into the chromatographic system fujifilm.com. Optimization of the reconstitution solvent and procedures is important to ensure that the PTH-amino acids, including this compound, are fully dissolved and stable before analysis.

For complex biological matrices, more extensive sample preparation might be required, potentially involving extraction and purification steps to isolate the PTH-amino acids from interfering substances plos.org. Solid-phase extraction (SPE) is a common technique used for sample clean-up and pre-concentration in various analytical workflows, including those involving peptide and amino acid analysis uea.ac.ukesceo.org. Optimized SPE protocols can help reduce matrix effects and improve the sensitivity of detection methods like LC-MS/MS uea.ac.ukesceo.org. Microwave-assisted hydrolysis has also been explored as a method to decrease hydrolysis times and improve yields and reproducibility in amino acid analysis from protein samples, which could potentially impact the efficiency of preparing samples for Edman degradation kohan.com.tw.

Computational Approaches for Phenylthiohydantoin-Amino Acid Data Interpretation and Sequence Reconstruction Computational approaches play a vital role in the interpretation of PTH-amino acid data and the reconstruction of protein sequences, especially as the complexity of analysis increases or when dealing with large datasets. While the primary identification of PTH-amino acids from Edman degradation relies on matching chromatographic retention times to standards, computational tools aid in handling the data generated from multiple degradation cycles and assembling the sequence.

For traditional Edman degradation coupled with HPLC, software is often used to process chromatograms, identify peaks based on retention times, and quantify the amount of each PTH-amino acid released at each cycle. This data is then used to deduce the amino acid sequence sequentially. Computational algorithms can help in aligning chromatograms from different cycles, compensating for carryover from previous cycles, and identifying less stable PTH derivatives unina.it.

In the context of mass spectrometry-based protein sequencing, computational approaches are even more central. Software is used to analyze the complex MS/MS spectra generated from fragmented peptides. This involves identifying fragment ions and using their mass differences to infer the amino acid sequence (de novo sequencing) or matching the experimental spectra against theoretical spectra generated from protein sequence databases to identify the protein creative-biolabs.comcreative-biolabs.com. While these methods are applied to peptides and proteins in general, they are relevant to PTH-amino acid analysis when MS is used as the detection method.

Computational tools are also employed in broader proteomics workflows that may complement or integrate with Edman degradation data. These tools can assist in protein identification, characterization of post-translational modifications, and sequence alignment creative-biolabs.comnih.gov. For instance, computational methods are used for phylogenetic analysis based on amino acid sequences, which can involve comparing sequences obtained through methods like Edman degradation ucl.ac.uk. Machine learning approaches are also being explored in biological analysis, such as predicting elevated levels of parathyroid hormone (PTH), although this relates to the hormone itself rather than the PTH-amino acid derivatives from sequencing nih.gov. However, the principles of using computational models for data analysis and prediction in biological systems are broadly applicable.

The interpretation of PTH-amino acid data can be challenging due to factors like incomplete reactions, side reactions, and the presence of modified amino acids creative-biolabs.comunina.it. Computational algorithms can help to deconvolute complex data, estimate the confidence of amino acid assignments at each cycle, and reconstruct the most likely protein sequence. These approaches are particularly valuable when analyzing low-abundance samples or sequences with ambiguities.

Interactive Table 2: Computational Approaches in Protein Sequencing and Data Interpretation

ApproachApplication in PTH-Amino Acid Analysis ContextBenefits
Chromatogram Processing SoftwareIdentifying and quantifying PTH-amino peaks from HPLC data, aligning chromatograms across cycles.Streamlines data analysis, aids in sequential sequence determination.
Algorithms for Carryover CorrectionAdjusting for residual PTH-amino acids from previous Edman degradation cycles.Improves accuracy of quantification at each cycle.
De Novo Sequencing (MS-based)Determining amino acid sequences directly from MS/MS fragmentation data (relevant when MS detects PTH-amino acids).Useful for novel sequences or modified peptides.
Database Searching (MS-based)Identifying proteins by matching experimental MS/MS spectra of peptides (or potentially PTH-amino acids) to databases.Common method for protein identification.
Sequence Alignment ToolsComparing and aligning protein sequences obtained from Edman degradation or other methods.Identifying conserved regions, inferring evolutionary relationships.
Computational ModelingPredicting protein structure or function based on amino acid sequence.Provides insights into biological role.

Future Directions in Phenylthiohydantoin Valine Research and Analytical Development

Integration of Phenylthiohydantoin-Valine Analysis with Emerging Proteomic Platforms

The future of PTH-Valine analysis lies not in competition with, but in intelligent integration with, high-throughput proteomic technologies, primarily mass spectrometry (MS). metwarebio.compharmiweb.com Edman degradation provides unambiguous N-terminal sequence data, a feature that is highly complementary to the strengths of MS. mtoz-biolabs.comyoutube.com While MS excels at analyzing complex mixtures and identifying post-translational modifications (PTMs), it can sometimes produce ambiguous results for N-terminal sequences or struggle with issues like ionization inefficiencies. pharmiweb.commtoz-biolabs.com

The combination of Edman degradation and mass spectrometry creates a powerful, synergistic approach to protein identification and characterization. mtoz-biolabs.comnih.gov A computer algorithm can utilize data from both methods simultaneously to determine the amino acid sequences of multiple peptides in a mixture. nih.gov This integrated approach leverages the definitive N-terminal data from Edman sequencing to reduce the ambiguity inherent in mass spectral data, which may lack a complete set of sequence-defining fragment ions. nih.gov This is particularly valuable for validating the N-terminal sequences of novel or recombinant proteins, a critical step in biopharmaceutical development and quality control. metwarebio.compharmiweb.com

Table 1: Comparison of Edman Degradation and Mass Spectrometry in Proteomics

FeatureEdman Degradation (PTH-Amino Acid Analysis)Mass Spectrometry (MS)
Primary StrengthHigh accuracy for N-terminal sequencing; direct, unambiguous identification of residues like Valine. mtoz-biolabs.comrapidnovor.comHigh throughput, high sensitivity, analysis of complex mixtures and post-translational modifications (PTMs). mtoz-biolabs.comrapidnovor.com
Primary LimitationInefficient for long peptide chains (>30-50 amino acids); requires purified samples; cannot identify internal sequences easily. metwarebio.compharmiweb.comCan have ambiguity in sequence determination (e.g., isomeric Leu/Ile); database dependency for identification. nih.govrapidnovor.com
Sample RequirementRequires small amounts of purified protein or peptide. metwarebio.comCan analyze complex mixtures directly from biological samples. mtoz-biolabs.com
Data OutputSequential identification of N-terminal amino acids (e.g., this compound). numberanalytics.comMass-to-charge ratio (m/z) of peptides and their fragments, requiring interpretation and database matching. mtoz-biolabs.com
Integration BenefitCombining methods provides comprehensive and unambiguous protein sequence characterization, leveraging the strengths of each to overcome their individual limitations. pharmiweb.comnih.gov

Development of Advanced Derivatization Reagents for Improved Yield and Detectability of Phenylthiohydantoin-Valine

The core of Edman degradation is the reaction between phenylisothiocyanate (PITC) and the N-terminal amino acid, followed by cleavage to form a phenylthiohydantoin (PTH) derivative. mtoz-biolabs.com A key area of future development is the creation of advanced derivatization reagents to enhance this process. The primary goals are to improve the reaction yield, increase the detection sensitivity of the resulting PTH-amino acids (including this compound), and ensure the formation of stable derivatives suitable for automated analysis. ehu.eusdaneshyari.com

Researchers are designing novel reagents for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis that offer improved chromatographic separation and lower detection limits. daneshyari.comnih.gov For instance, new reagents like dibenzyl ethoxymethylene malonate (DBEMM) have been developed, achieving detection limits as low as 1 femtomole for amino acids. nih.gov Other reagents, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), are being explored for their ability to efficiently ionize target molecules like amino acids, thereby increasing signal-to-noise ratios in mass spectrometry. mdpi.com The development of such reagents is critical for pushing the sensitivity of N-terminal sequencing into the attomole range, closing the sensitivity gap with MS-based methods. nih.gov

Table 2: Goals for Advanced Derivatization Reagents in Amino Acid Analysis

Development GoalRationale and Impact on this compound AnalysisExample Approach/Reagent
Improved Reaction YieldMaximizes the conversion of the N-terminal valine to this compound, reducing sample loss at each cycle and allowing for longer sequence reads.Optimizing reaction conditions (pH, temperature) and minimizing side reactions through improved reagent purity. ehu.euswaters.com
Enhanced DetectabilityIncreases the signal generated by this compound in detection systems like HPLC or mass spectrometry, enabling analysis of very low abundance proteins. nih.govIncorporating moieties that enhance ionization efficiency for LC-ESI-MS, such as with DBEMM or TMPy reagents. nih.govmdpi.com
Increased Derivative StabilityEnsures that the this compound derivative does not degrade during the analytical process, leading to more accurate and reproducible quantification. daneshyari.comDesigning reagents that produce derivatives stable under various chromatographic conditions. daneshyari.com
Suitability for AutomationFacilitates high-throughput analysis by ensuring the derivatization procedure is simple, rapid, and reproducible within an automated workflow. daneshyari.comDeveloping reagents with convenient derivatization procedures, such as the Waters AccQ•Tag system. waters.com

Miniaturization and Automation in Next-Generation Phenylthiohydantoin-Valine Analytical Systems

The evolution from manual Edman degradation to automated sequencers was a major leap forward, saving time and resources while improving reaction efficiency. metwarebio.comehu.eus The next frontier is the extensive miniaturization of these analytical systems. Microfluidics, or "lab-on-a-chip" technology, is poised to revolutionize this compound analysis by integrating sample preparation, chemical reactions, separation, and detection onto a single small device. nih.govunizg.hr

Miniaturized systems offer numerous advantages, including drastically reduced consumption of samples and reagents, faster analysis times due to shorter diffusion distances and faster reaction kinetics, and higher throughput. utoronto.canih.gov The development of microfluidic chips that incorporate high-performance liquid chromatography (HPLC) columns or can interface directly with mass spectrometers represents a significant step toward a fully integrated, automated, and portable protein sequencing platform. nih.govwikipedia.org Such systems, capable of handling nanoliter-sized droplets, would make high-throughput N-terminal sequencing of large sample sets feasible and cost-effective. nih.govnih.gov

Table 3: Advantages of Miniaturization and Automation in this compound Analysis

AdvantageDescription
Reduced Sample/Reagent VolumeMicrofluidic devices operate with nanoliter to picoliter volumes, conserving precious samples and expensive chemical reagents. nih.govutoronto.ca
Increased ThroughputAutomation and parallel processing on a chip format allow for the simultaneous analysis of numerous samples (e.g., in 96- or 384-well formats). nih.govrevvity.com
Faster Analysis TimeMiniaturization leads to faster reaction kinetics and separation, significantly shortening the time required for each sequencing cycle. utoronto.ca
Enhanced IntegrationAllows for the combination of multiple analytical steps (sample preparation, derivatization, separation, detection) onto a single chip (μTAS). unizg.hr
Improved Portability and Cost-EffectivenessSmaller devices are inherently more portable and can reduce the overall cost per analysis by minimizing waste and manual labor. unizg.hrnih.gov

Expansion of Phenylthiohydantoin-Valine Applications in Specialized Biochemical and Biomedical Studies

Beyond its traditional role in basic protein sequencing, the analysis of this compound and other PTH-amino acids is finding new applications in specialized research areas. The precision of Edman degradation makes it invaluable for detailed structure-function studies and for the identification of specific protein modifications or variants. numberanalytics.com

In biomedical research, PTH analysis is being applied to the search for disease biomarkers. For example, studies have linked circulating levels of the amino acid valine to type 2 diabetes, suggesting that precise quantification methods could be diagnostically valuable. nih.gov Proteomic analyses of conditions like hypertension and parathyroid adenomas are identifying changes in protein expression and modifications that could serve as new therapeutic targets. nih.govmdpi.com In one study, proteomic analysis of parathyroid adenomas identified Parathyroid Hormone (PTH) itself as a new amyloid fibril protein. nih.gov Furthermore, structure-function studies of Parathyroid Hormone analogues, which involve substitutions of key residues like valine, rely on precise sequencing to correlate conformational changes with biological activity. nih.gov These specialized applications underscore the enduring importance of N-terminal sequencing and the analysis of derivatives like this compound in advancing our understanding of complex biological systems and diseases.

Table 4: Specialized Applications of this compound and Related Amino Acid Analysis

Research AreaApplication and Key FindingsRelevant Compounds
Biomarker DiscoveryElevated circulating valine has been identified as a potential biomarker for Type 2 Diabetes. nih.gov Proteomic studies of hypertension have identified upregulated proteins involved in actin cytoskeleton remodeling. mdpi.comValine, Glucose, Sitagliptin, SRC family proteins. nih.govmdpi.com
EndocrinologyMass spectrometry of parathyroid adenomas revealed that Parathyroid Hormone (PTH) can form amyloid fibrils. nih.gov Oxidation of methionine residues in PTH leads to loss of biological activity. nih.govParathyroid Hormone (PTH), Methionine. nih.govnih.gov
Structure-Function StudiesInvestigating analogues of PTH(1-11) by replacing Valine at position 2 demonstrated the fundamental role of its side chain for biological activity. nih.govPTH(1-11) analogues, Valine, D-Valine, Aib (Aminoisobutyric acid). nih.gov
Metabolic EngineeringStudies on engineering Corynebacterium glutamicum focus on optimizing metabolic pathways to achieve high-yield L-valine production. nih.gov Research into the metabolic functions of valine is crucial for applications in animal husbandry. researchgate.netL-valine, Glucose, Pyruvate, Acetate (B1210297). nih.gov
Cell BiologyThe valine metabolite 3-hydroxyisobutyrate (B1249102) has been shown to promote lipid metabolism and proliferation in porcine mammary gland epithelial cells. frontiersin.orgresearchgate.netValine, 3-hydroxyisobutyrate. frontiersin.org

Q & A

Q. What are the standard chromatographic methodologies for analyzing PTH-valine enantiomers in academic research?

Answer: The most widely used methods include Micellar Electrokinetic Chromatography (MEKC) and Overpressured Layer Chromatography (OPLC). MEKC employs polymeric chiral surfactants to separate enantiomers, with critical parameters such as surfactant concentration, buffer pH, and voltage gradients influencing resolution . OPLC, optimized using silica gel layers and mobile phases like chloroform-ethyl acetate (9:1 v/v), achieves baseline separation of this compound from other derivatives (e.g., PTH-leucine, PTH-methionine) under controlled flow rates (e.g., 0.3 mL/min) and detection at 275 nm . Researchers should validate these methods using retention time reproducibility and spectral matching (e.g., UV deconvolution) to confirm peak purity .

Q. How do researchers ensure reproducibility in this compound separation studies?

Answer: Reproducibility requires strict adherence to NIH preclinical guidelines, including detailed reporting of experimental conditions (e.g., mobile phase composition, injection volume, temperature) . For example, in MEKC, polydispersity of chiral surfactants must be characterized via size-exclusion chromatography to avoid batch-to-batch variability . Data should include statistical metrics like theoretical plate height (H) and resolution (Rs) to quantify separation efficiency .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data in this compound enantiomeric separation?

Answer: Contradictions often arise from co-elution (e.g., PTH-methionine and this compound in MEKC) or variable detector responses. To address this:

  • Use spectral deconvolution tools (e.g., MCASYST system with UV spectral matching) to differentiate overlapping peaks .
  • Conduct polydispersity analysis of surfactants, as molecular weight distribution impacts chiral recognition .
  • Validate findings across multiple chromatographic platforms (e.g., MEKC vs. OPLC) to isolate method-specific artifacts .

Q. How can researchers optimize mobile phase composition for enhanced this compound resolution in OPLC?

Answer: A systematic approach involves:

  • Retention modeling : Adjusting dichloromethane-ethyl acetate ratios (e.g., 92:8 v/v) to balance hydrophobicity and polarity .
  • Flow rate calibration : Testing linear velocities (e.g., 0.1–0.5 mL/min) to minimize theoretical plate height (H) and maximize efficiency .
  • Temperature control : Stabilizing at 25°C ± 1°C to reduce retention time drift .

Methodological Frameworks

Q. How can the PICOT framework guide hypothesis formulation for this compound studies?

Answer:

  • Population (P) : Target analytes (e.g., this compound in synthetic mixtures).
  • Intervention (I) : Chromatographic variables (e.g., surfactant type, mobile phase).
  • Comparison (C) : Baseline methods (e.g., traditional HPLC vs. MEKC).
  • Outcome (O) : Resolution metrics (Rs > 1.5) or signal-to-noise ratios.
  • Time (T) : Analysis duration (e.g., <30 min per run) .

Q. What statistical approaches are critical for analyzing polydispersity effects on this compound separation?

Answer:

  • Multivariate regression to correlate surfactant polydispersity indices (PDI) with resolution metrics .
  • ANOVA to assess batch-to-batch variability in chiral surfactants .
  • Principal Component Analysis (PCA) to identify dominant factors (e.g., mobile phase polarity, temperature) .

Data Integrity and Reporting

Q. How should researchers address ethical and replicability concerns in this compound studies?

Answer:

  • Follow NIH preclinical guidelines for transparent reporting of experimental parameters (e.g., mobile phase preparation, detector calibration) .
  • Include raw chromatograms and spectral data in supplementary materials to enable independent verification .
  • Disclose conflicts of interest (e.g., surfactant supplier partnerships) in authorship declarations .

Q. What are best practices for structuring a research paper on this compound methodology?

Answer:

  • Introduction : Define gaps in existing separation techniques (e.g., co-elution issues) .
  • Methods : Specify equipment (e.g., OPLC Separation Unit 100), software (e.g., MCASYST), and validation protocols .
  • Results : Use tables to compare resolution metrics across multiple runs .
  • Discussion : Link findings to broader applications (e.g., protein sequencing, pharmaceutical QC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.